molecular formula C19H18Br2O2 B13755705 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione CAS No. 5411-99-4

2,6-Dibromo-1,7-diphenyl-1,7-heptanedione

Cat. No.: B13755705
CAS No.: 5411-99-4
M. Wt: 438.2 g/mol
InChI Key: GOIXPFUGOIGQHG-UHFFFAOYSA-N
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Description

2,6-Dibromo-1,7-diphenyl-1,7-heptanedione is an organic compound with the molecular formula C₁₉H₁₈Br₂O₂. It is characterized by the presence of two bromine atoms and two phenyl groups attached to a heptanedione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione typically involves the bromination of 1,7-diphenyl-1,7-heptanedione. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-1,7-diphenyl-1,7-heptanedione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of 2,6-dialkoxy-1,7-diphenyl-1,7-heptanedione.

    Reduction: Formation of 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.

    Oxidation: Formation of 2,6-dicarboxy-1,7-diphenyl-1,7-heptanedione.

Scientific Research Applications

2,6-Dibromo-1,7-diphenyl-1,7-heptanedione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-1,7-diphenyl-1,7-heptanedione
  • 2,6-Diiodo-1,7-diphenyl-1,7-heptanedione
  • 2,6-Difluoro-1,7-diphenyl-1,7-heptanedione

Uniqueness

2,6-Dibromo-1,7-diphenyl-1,7-heptanedione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution and reduction reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

5411-99-4

Molecular Formula

C19H18Br2O2

Molecular Weight

438.2 g/mol

IUPAC Name

2,6-dibromo-1,7-diphenylheptane-1,7-dione

InChI

InChI=1S/C19H18Br2O2/c20-16(18(22)14-8-3-1-4-9-14)12-7-13-17(21)19(23)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2

InChI Key

GOIXPFUGOIGQHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCCC(C(=O)C2=CC=CC=C2)Br)Br

Origin of Product

United States

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